![molecular formula C10H17ClN2 B3331543 4-Pyridinepentanamine hydrochloride CAS No. 84359-22-8](/img/structure/B3331543.png)
4-Pyridinepentanamine hydrochloride
Description
4-Pyridinepentanamine hydrochloride, also known as 5-pyridin-4-ylpentan-1-amine;hydrochloride, is a chemical compound with the molecular formula C10H17ClN2 and a molecular weight of 200.70838 . It is a main product in the category of chemistry .
Molecular Structure Analysis
The molecular structure of 4-Pyridinepentanamine hydrochloride includes a pyridine ring attached to a pentanamine chain . The InChI Key for this compound is FOEMYROMULOEOZ-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 4-Pyridinepentanamine hydrochloride are not available, related compounds such as 4-Aminoantipyrine have been used in the estimation of phenol . In another example, antacids, which are weak bases, have been analyzed by reacting them with a known amount of HCl .Future Directions
While specific future directions for 4-Pyridinepentanamine hydrochloride are not available, there are several promising directions for related compounds. For instance, therapeutic peptides, which often include pyridine rings, have made great progress in drug development thanks to new production, modification, and analytic technologies . Moreover, peptide-drug conjugates are effective in delivering the cytotoxic payload directly to the tumor cell, thereby ameliorating the systemic side effects usually associated with cytotoxic chemotherapy .
properties
IUPAC Name |
5-pyridin-4-ylpentan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c11-7-3-1-2-4-10-5-8-12-9-6-10;/h5-6,8-9H,1-4,7,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEMYROMULOEOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704587 | |
Record name | 5-(Pyridin-4-yl)pentan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridinepentanamine hydrochloride | |
CAS RN |
84359-22-8 | |
Record name | 5-(Pyridin-4-yl)pentan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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